molecular formula C17H18N4O5S2 B2545438 2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 893373-77-8

2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B2545438
CAS No.: 893373-77-8
M. Wt: 422.47
InChI Key: OVSNPUAWHGEVKB-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. The structure includes a 2-methoxyethyl group at position 3 of the thieno-pyrimidinone ring and a 3-nitrophenyl acetamide moiety.

Properties

IUPAC Name

2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S2/c1-26-7-6-20-16(23)15-13(5-8-27-15)19-17(20)28-10-14(22)18-11-3-2-4-12(9-11)21(24)25/h2-4,9H,5-8,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSNPUAWHGEVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide is a member of the thienopyrimidine family and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H20N4O2S2
  • Molar Mass : 472.58 g/mol
  • Storage Conditions : 2-8°C

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on various cellular pathways and its potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown broad-spectrum antibacterial activity against various strains of bacteria, including resistant strains. The presence of a flexible side chain containing a phenyl ring has been identified as critical for enhancing activity against bacteria such as Escherichia coli and Staphylococcus aureus .

The proposed mechanism involves the inhibition of specific enzymes or pathways that are crucial for bacterial survival and proliferation. For example:

  • Wnt Pathway Inhibition : The compound has been shown to block phosphorylation in the cytoplasmic Wnt pathway, which is essential for various cellular processes including cell growth and differentiation .
  • tRNA Methyltransferase Inhibition : Some derivatives have been noted to inhibit tRNA methyltransferase isoenzymes, which are vital for protein synthesis in bacteria .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating the compound's effects on Mycobacterium smegmatis reported a minimum inhibitory concentration (MIC) of 50 μg/mL, indicating promising antitubercular activity .
  • Structure-Activity Relationship (SAR) : Various studies have explored SAR to optimize the antimicrobial efficacy of thienopyrimidine derivatives. It was found that substituents on the phenyl ring significantly influence activity; electron-withdrawing groups enhance potency .
  • Comparative Studies : When compared to established antibiotics like Ciprofloxacin and Rifampicin, certain analogs of this compound exhibited superior antibacterial properties, highlighting its potential as a novel therapeutic agent .

Data Tables

PropertyValue
Molecular FormulaC25H20N4O2S2
Molar Mass472.58 g/mol
Antibacterial MIC50 μg/mL (against M. smegmatis)
Storage Conditions2-8°C

Scientific Research Applications

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures demonstrate significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. For instance, related compounds have shown minimum inhibitory concentrations (MICs) around 256 µg/mL against these bacteria .

Cytotoxicity : Investigations into the cytotoxic effects of the compound have shown promising results against cancer cell lines. Compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .

Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases .

Anticancer Efficacy

A study evaluated the anticancer potential of a series of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. Results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity due to increased cellular uptake and interaction with DNA. Specifically, a derivative showed IC50 values in the low micromolar range against breast and lung cancer cell lines .

Antibacterial Activity

In another investigation, a derivative was tested against Gram-positive and Gram-negative bacteria. It demonstrated significant antibacterial activity with notable effects on Staphylococcus aureus, suggesting potential for development as an antibiotic agent. The study reported an MIC value of 128 µg/mL for this derivative against S. aureus .

Summary of Biological Activities

Activity Type Description Reference
AntimicrobialSignificant activity against E. coli and S. aureus
CytotoxicitySelective cytotoxicity towards cancer cells
Enzyme InhibitionInhibition of acetylcholinesterase; potential implications for neurodegenerative diseases

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing character, contrasting with electron-donating groups (e.g., methoxy in ) or neutral substituents (e.g., trifluoromethyl in ). This may influence binding to targets like enzymes or receptors.
  • Solubility : The 2-methoxyethyl group likely enhances aqueous solubility compared to benzyl (logP ~1.35 in ) or ethyl substituents.
  • Synthetic Yields: Yields for analogous compounds range from 48% (DMF-mediated coupling ) to 85% (ethanol reflux ), suggesting solvent and base selection critically impact efficiency.

Physicochemical and Spectral Properties

Table 2: Physical and Spectral Data

Compound Melting Point (°C) pKa (Predicted) NMR/IR Features References
Target Compound ~12.5 (est.) Expected NHCO stretch at ~1700 cm⁻¹ (IR); aromatic protons at δ 7.5–8.5 ppm (¹H NMR)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide 192–194 NHCO at 9.99 ppm; OCH3 at 3.75 ppm (¹H NMR)
2-((3-Benzyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide 12.77 Benzyl CH2 at δ 4.5–5.0 ppm (¹H NMR)

Key Observations :

  • The nitro group in the target compound may downfield-shift aromatic protons in NMR due to electron withdrawal.
  • Predicted pKa (~12.5) aligns with similar thieno-pyrimidinones, indicating moderate basicity suitable for cellular uptake .

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